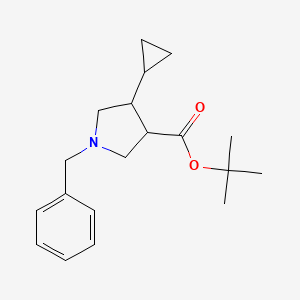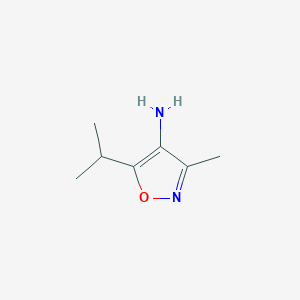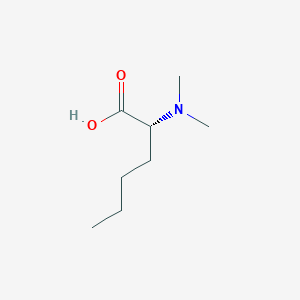![molecular formula C13H27ClN2O2S B12314008 N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de N-[2-(Piperidin-3-il)etil]ciclohexansulfonamida es un compuesto químico con la fórmula molecular C13H27ClN2O2S y un peso molecular de 310.88 g/mol . Este compuesto es un derivado de la piperidina, un heterociclo de seis miembros que contiene un átomo de nitrógeno, ampliamente utilizado en la industria farmacéutica debido a sus significativas actividades biológicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de N-[2-(Piperidin-3-il)etil]ciclohexansulfonamida normalmente implica la reacción de derivados de piperidina con cloruro de ciclohexansulfonilo en condiciones controladas. La reacción se suele llevar a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción . El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores industriales y sistemas automatizados para garantizar la calidad y el rendimiento consistentes. Las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, se optimizan para maximizar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de N-[2-(Piperidin-3-il)etil]ciclohexansulfonamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
El clorhidrato de N-[2-(Piperidin-3-il)etil]ciclohexansulfonamida tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se emplea en el estudio de los procesos biológicos y como herramienta para sondear los mecanismos celulares.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de N-[2-(Piperidin-3-il)etil]ciclohexansulfonamida implica su interacción con objetivos moleculares específicos en el cuerpo. Se sabe que el compuesto se une a ciertos receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Piperidina: Una estructura básica a partir de la cual se sintetizan muchos derivados.
Ciclohexansulfonamida: Otro derivado de sulfonamida con propiedades químicas similares.
N-etilpiperidina: Un compuesto relacionado con un patrón de sustitución diferente.
Singularidad
El clorhidrato de N-[2-(Piperidin-3-il)etil]ciclohexansulfonamida es único debido a su combinación específica de los grupos piperidina y ciclohexansulfonamida, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C13H27ClN2O2S |
|---|---|
Peso molecular |
310.88 g/mol |
Nombre IUPAC |
N-(2-piperidin-3-ylethyl)cyclohexanesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O2S.ClH/c16-18(17,13-6-2-1-3-7-13)15-10-8-12-5-4-9-14-11-12;/h12-15H,1-11H2;1H |
Clave InChI |
AWEPNEQSRMGNSX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)S(=O)(=O)NCCC2CCCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid](/img/structure/B12313932.png)

![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B12313938.png)




![7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12313969.png)
![rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B12313971.png)


![3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline](/img/structure/B12313993.png)
![rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)
